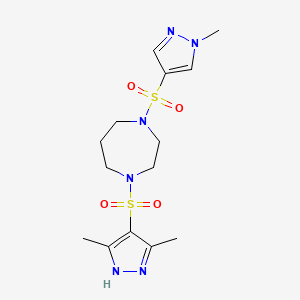
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C14H22N6O4S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are recognized for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular structure of the compound can be depicted as follows:
| Property | Value |
|---|---|
| CAS Number | 1290685-09-4 |
| Molecular Weight | 306.38 g/mol |
| Molecular Formula | C14H18N4O2S2 |
| Chemical Structure | Chemical Structure |
The biological activities of pyrazole derivatives often stem from their ability to interact with various biological targets. The specific mechanisms of action for this compound include:
- PARP Inhibition : Similar pyrazole compounds have demonstrated inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased apoptosis in cancer cells, particularly those with BRCA mutations .
- Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies indicate that it may induce cell cycle arrest and promote apoptosis in breast cancer cells .
- Anti-inflammatory Properties : Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Anticancer Activity
A series of assays were conducted to evaluate the anticancer potential of the compound:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MDA-MB-436 (Breast) | 2.57 | 8.90 |
| A549 (Lung) | 5.10 | 10.00 |
| HCT116 (Colon) | 3.80 | 9.00 |
The results indicate that the compound exhibits a potent antiproliferative effect, significantly more effective than the reference drug Olaparib in some cases .
Safety Profile
In addition to its efficacy, the safety profile was assessed using normal human cell lines (e.g., WI-38). The compound demonstrated a favorable safety margin, with minimal cytotoxicity observed at therapeutic concentrations .
Study on Anticancer Activity
A recent study evaluated the effects of this compound on MDA-MB-436 cells, a breast cancer cell line characterized by BRCA mutations. The findings revealed that treatment with the compound resulted in:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
- Apoptosis Induction : Increased markers of apoptosis were detected via flow cytometry.
- Autophagy Activation : Enhanced autophagic activity was confirmed through LC3-II conversion assays .
Comparative Analysis with Other Pyrazoles
In comparative studies with other pyrazole derivatives, this compound exhibited superior PARP inhibitory activity, suggesting that modifications on the pyrazole ring can enhance biological efficacy. For example, compounds with additional methyl groups on the pyrazole ring showed improved interaction with PARP compared to those lacking such modifications .
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S2/c1-11-14(12(2)17-16-11)26(23,24)20-6-4-5-19(7-8-20)25(21,22)13-9-15-18(3)10-13/h9-10H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWYZKFBBAWSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














